(R)-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid is an organic compound with a complex structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a precursor compound followed by selective hydrolysis and oxidation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce alcohols.
- Substitution reactions can introduce various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
- ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxoheptanoic acid
- ®-3-Hydroxy-6-ethoxy-3-(ethoxycarbonyl)-6-oxohexanoic acid
Uniqueness: The presence of both methoxy and carboxyl groups in ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid provides a unique combination of reactivity and stability. This makes it distinct from similar compounds that may lack one or more of these functional groups, thereby offering different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14O7 |
---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-6-methoxy-3-methoxycarbonyl-6-oxohexanoic acid |
InChI |
InChI=1S/C9H14O7/c1-15-7(12)3-4-9(14,5-6(10)11)8(13)16-2/h14H,3-5H2,1-2H3,(H,10,11)/t9-/m1/s1 |
InChI-Schlüssel |
MSJZJJHSGOCPIQ-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)CC[C@@](CC(=O)O)(C(=O)OC)O |
Kanonische SMILES |
COC(=O)CCC(CC(=O)O)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.